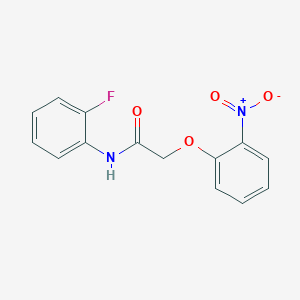

![molecular formula C14H14N2O4 B5566719 N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide CAS No. 5367-22-6](/img/structure/B5566719.png)

N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions of this compound would depend on the conditions and reagents used. The hydrazide group might undergo condensation reactions, and the furan ring might undergo electrophilic substitution or opening reactions . The methylphenoxy group might undergo reactions typical of ether groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present .科学的研究の応用

Corrosion Inhibition

Hydroxy phenyl hydrazides, including derivatives similar to N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide, have been investigated for their role as corrosion impeding agents. A study by Singh et al. (2021) demonstrates the synthesis of environmentally benign corrosion inhibitors and their protective ability against the corrosion of mild steel in acidic media, utilizing a variety of electrochemical and microscopic techniques. This research highlights the potential of such compounds in enhancing the durability and lifespan of metals in corrosive environments Singh et al., 2021.

Antimicrobial and Antioxidant Properties

The synthesis of phenothiazine derivatives, including structures akin to N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide, has shown promising antibacterial and antioxidant activities. Venkatesan et al. (2015) reported the synthesis of these compounds and their effectiveness against various bacterial strains and in vitro antioxidant activities, suggesting potential applications in pharmaceuticals and as food preservatives Venkatesan et al., 2015.

Synthesis and Catalytic Applications

Research by Hummel and Ellman (2014) on the Cobalt(III)-catalyzed synthesis of indazoles and furans through C–H bond functionalization/addition/cyclization cascades opens up new avenues for the application of N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide in the synthesis of heterocyclic compounds. This method provides a cost-effective route for assembling heterocycles, which are crucial in pharmaceuticals, agrochemicals, and materials research Hummel & Ellman, 2014.

Cancer Chemoprevention and Treatment

A review by Boone et al. (1990) discusses the identification and evaluation of compounds with chemopreventive activity in animals and humans, indicating the potential of N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide analogs in cancer chemoprevention and treatment. This comprehensive review outlines the process of screening compounds for chemopreventive properties, animal model evaluations, and human clinical trials, providing a foundation for future research in cancer treatment strategies Boone et al., 1990.

作用機序

Safety and Hazards

将来の方向性

The future research directions for this compound would depend on its properties and potential applications. If it has interesting biological activity, it might be studied as a potential pharmaceutical . If it has unique physical or chemical properties, it might be studied for potential applications in materials science or other fields .

特性

IUPAC Name |

N'-[2-(4-methylphenoxy)acetyl]furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-10-4-6-11(7-5-10)20-9-13(17)15-16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXDOUHGBQXFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968442 |

Source

|

| Record name | N-(Furan-2-carbonyl)-2-(4-methylphenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-carboxylic acid N'-(2-p-tolyloxy-acetyl)-hydrazide | |

CAS RN |

5367-22-6 |

Source

|

| Record name | N-(Furan-2-carbonyl)-2-(4-methylphenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5566651.png)

![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)

![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)

![(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5566673.png)

![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)

![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)

![3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5566701.png)

![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566720.png)

![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)